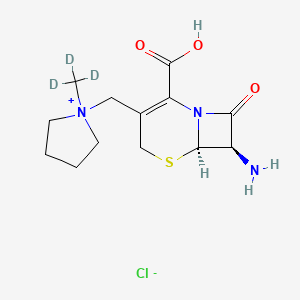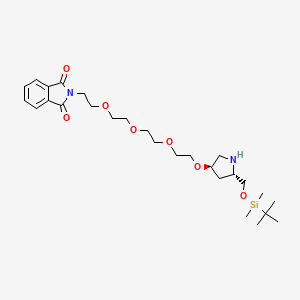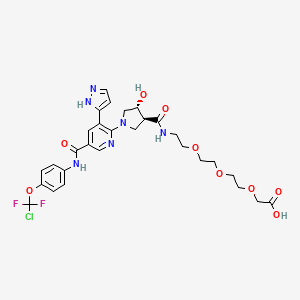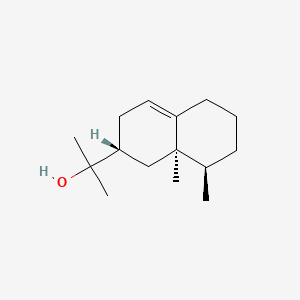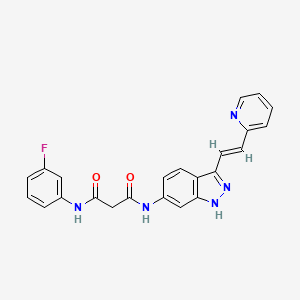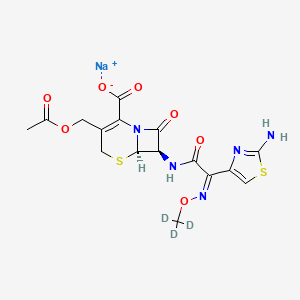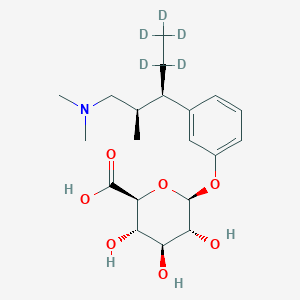
Tapentadol O-beta-D-glucuronide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tapentadol is a centrally acting opioid analgesic of the benzenoid class. It has a dual mode of action as an agonist of the μ-opioid receptor and as a norepinephrine reuptake inhibitor. This unique combination makes it effective in managing moderate to severe pain, including both nociceptive and neuropathic pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tapentadol involves several steps, starting from the synthesis of intermediates. One common method involves the reaction of 3-(dimethylamino)-1-ethyl-2-methylpropyl chloride with phenol under basic conditions to form the desired product . The reaction typically requires a solvent like acetonitrile and a base such as sodium hydroxide. The mixture is stirred and heated to facilitate the reaction.
Industrial Production Methods
Industrial production of tapentadol often involves the crystallization of its hydrochloride salt. This process includes dissolving tapentadol in a solvent like acetonitrile and then precipitating the hydrochloride salt by adding hydrochloric acid. The resulting crystals are filtered and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tapentadol undergoes various chemical reactions, including:
Oxidation: Tapentadol can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Halogenation and alkylation reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and alkylating agents like methyl iodide are employed.
Major Products
Oxidation: N-oxides of tapentadol.
Reduction: Secondary amines.
Substitution: Halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
Tapentadol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual-action analgesics.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Extensively studied for pain management, particularly in chronic pain conditions like diabetic neuropathy and cancer pain
Industry: Used in the development of new analgesic formulations and drug delivery systems.
Mecanismo De Acción
Tapentadol exerts its effects through a dual mechanism:
μ-Opioid Receptor Agonism: It activates μ-opioid receptors in the central nervous system, leading to analgesia.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways
Comparación Con Compuestos Similares
Similar Compounds
Tramadol: Also has dual-action but is less potent and has a higher incidence of serotonin-related side effects.
Morphine: A pure μ-opioid receptor agonist, more potent but with a higher risk of side effects like respiratory depression.
Oxycodone: Similar potency but lacks the norepinephrine reuptake inhibition component
Uniqueness
Tapentadol’s unique combination of μ-opioid receptor agonism and norepinephrine reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a potentially lower risk of side effects compared to traditional opioids .
Propiedades
Fórmula molecular |
C20H31NO7 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2 |
Clave InChI |
CTYJDHSTNLOUMT-RUPGXMRBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
SMILES canónico |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



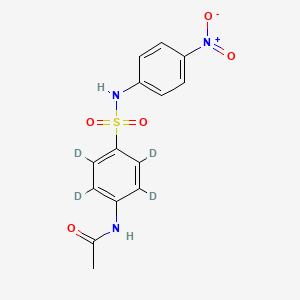

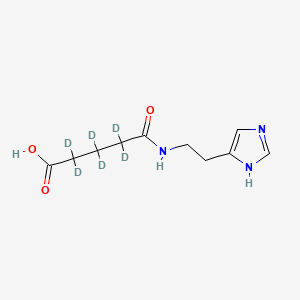
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)


